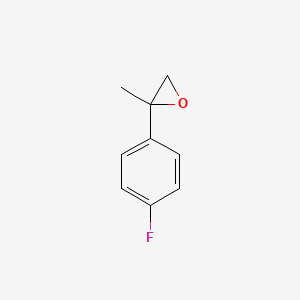
2-(4-Fluorophenyl)-2-methyloxirane
Übersicht
Beschreibung
2-(4-Fluorophenyl)-2-methyloxirane, also known as fluoro-oxirane or FPO, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. FPO is a chiral molecule, meaning that it exists in two mirror-image forms, and has been studied for its ability to act as a versatile building block for the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
1. Role in Analyzing α-Chiral Amines
(2005) - (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane is recognized for its role in the analysis of scalemic mixtures of amines. This fluorinated compound is versatile for identifying and quantifying diastereomeric products of α-chiral primary and secondary amines through regioselective ring-opening reactions, using methods like 19F, 1H, 13C NMR, and HPLC. This highlights its utility in chiral resolution processes and analysis of enantiomeric excesses (Rodríguez-Escrich et al., 2005).
2. In Synthesis of Ligand and Pharmacological Research
(1998) - The compound 4-(4-Fluorophenyl)-3-[[3,4-(methylenedioxy)phenoxy]methyl] piperidine, a variant of 2-(4-Fluorophenyl)-2-methyloxirane, has been synthesized and evaluated for its affinity at the serotonin transporter (5-HTT) in pharmacological research. This research contributes to understanding the binding dynamics of serotonin reuptake inhibitors, highlighting the compound's relevance in medicinal chemistry (Keverline-Frantz et al., 1998).
3. Application in Liquid Crystalline Polyether Synthesis
(1994) - Research involving racemic and chiral [(4-cyano-4′-biphenyl)oxy] and [(4-methoxy-4′-biphenyl)oxy]methyloxiranes, derivatives of 2-(4-Fluorophenyl)-2-methyloxirane, has led to the synthesis of liquid crystalline polyethers. These materials demonstrate interesting properties like enantiotropic liquid crystallinity, showing potential in advanced material sciences (Taton et al., 1994).
4. Utility in Stereoselective Oxirane Formation
(1994) - The compound has been involved in the stereoselective formation of oxiranes, demonstrating its importance in organic synthesis. This process involves reaction conditions that influence the chemo- and stereoselectivity, leading to the creation of sulfur-free tertiary α-(fluoromethyl)carbinols, a significant step in organic synthesis (Bravo et al., 1994).
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-2-methyloxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-9(6-11-9)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASVNUFCKZMCHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


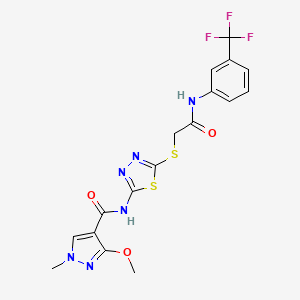
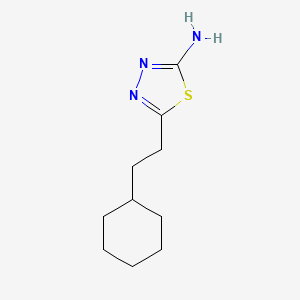
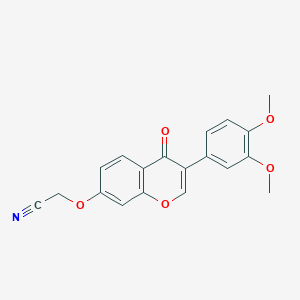
![3-(3-chlorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2708160.png)

![2-(2-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2708164.png)
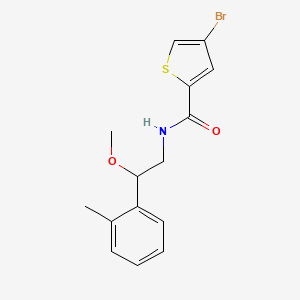
![5-ethyl-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2708166.png)
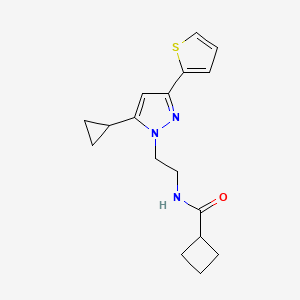
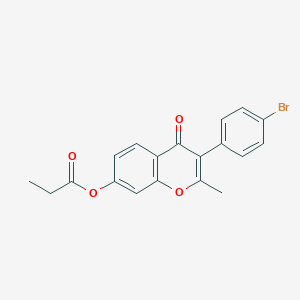

![4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2708178.png)
![N-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2708179.png)
